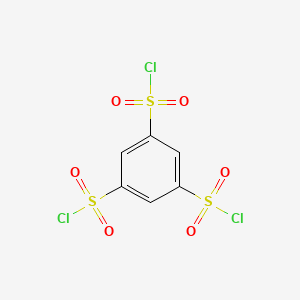
Chlorodifluoroacetyl fluoride
Overview
Description
Chlorodifluoroacetyl fluoride is a chemical compound with the molecular formula C2ClF3O . It is primarily used for research and development purposes .
Physical And Chemical Properties Analysis
Chlorodifluoroacetyl fluoride has a molecular weight of 132.47 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 64.3±35.0 °C at 760 mmHg, and a vapour pressure of 165.3±0.1 mmHg at 25°C . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Fluoride Ion Complexation and Sensing
Fluoride, including compounds like chlorodifluoroacetyl fluoride, is crucial for dental health and is used in drinking water and toothpaste. However, excessive fluoride can lead to dental or skeletal fluorosis. Therefore, the discovery of improved analytical methods for fluoride detection, especially in water, is an important area of research. Such methods are also significant for detecting substances like phosphorofluoridate nerve agents, which release fluoride upon hydrolysis. The capture of fluoride, particularly in water, poses an academic challenge due to fluoride's high hydration enthalpy (Wade et al., 2010).
Fluoride Anion Recognition
The dual nature of fluoride, being beneficial in small quantities but harmful in large amounts, has garnered interest in the scientific community. This has led to extensive research on fluoride binding in competitive protic solvents and water, exploring different approaches for fluoride anion recognition and sensing (Cametti & Rissanen, 2009).
Environmental Impact and Defluoridation Techniques
Fluoride is a widespread groundwater pollutant affecting over 200 million people globally. Research on efficient and cost-effective defluoridation techniques for rural developing communities is crucial. Adsorption is a common technique, but it faces challenges in efficiency, sorbate disposal, and continuous supply (Vithanage & Bhattacharya, 2015).
Engineering Fluorometabolite Production
The role of organofluorine compounds in medicinal chemistry is significant, accounting for up to 15% of pharmaceutical products. The discovery of the fluorination enzyme FlA has opened prospects for genetically engineering fluorometabolite production from fluoride ion in host organisms, which could benefit the pharmaceutical industry (Eustáquio et al., 2010).
Dental Health and Fluoride
Fluoride is incorporated into the body through food and water and plays a role in dental health. The use of fluorine in various anesthetics and its metabolism can impact organ functioning. The fluorine isotope of atomic weight 18 is used in positron emission tomography for diagnostic imaging (Fina & Rigalli, 2015).
Safety and Hazards
Chlorodifluoroacetyl fluoride is intended for research and development use only and is not advised for medicinal, household, or other uses . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
Mechanism of Action
Target of Action
Chlorodifluoroacetyl fluoride is primarily used in organic synthesis as an acylating agent . Its primary targets are the molecules that undergo acylation, a process where an acyl group is introduced into a molecule.
Mode of Action
The compound interacts with its targets through the process of acylation. In this reaction, an acyl group from the chlorodifluoroacetyl fluoride molecule is transferred to the target molecule, resulting in the formation of a new covalent bond .
Action Environment
The action, efficacy, and stability of chlorodifluoroacetyl fluoride can be influenced by various environmental factors. For instance, the compound is a volatile liquid with a boiling point of -20°C , suggesting that it could rapidly evaporate in warmer environments. Furthermore, it’s corrosive and can cause severe burns and eye damage , indicating that its handling and use require appropriate safety measures.
properties
IUPAC Name |
2-chloro-2,2-difluoroacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3O/c3-2(5,6)1(4)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIRIYXDZMHXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059865 | |
| Record name | Acetyl fluoride, chlorodifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodifluoroacetyl fluoride | |
CAS RN |
354-27-8 | |
| Record name | 2-Chloro-2,2-difluoroacetyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl fluoride, 2-chloro-2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl fluoride, 2-chloro-2,2-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetyl fluoride, chlorodifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodifluoroacetyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-](/img/structure/B1596105.png)